molecular formula C11H21NO3 B3019711 3-Ethyl-2-morpholinopentanoic acid CAS No. 1250672-01-5

3-Ethyl-2-morpholinopentanoic acid

Cat. No.: B3019711
CAS No.: 1250672-01-5
M. Wt: 215.293
InChI Key: TXDUCGUOBULJKP-UHFFFAOYSA-N
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Description

3-Ethyl-2-morpholinopentanoic acid is an organic compound with the molecular formula C11H21NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-morpholinopentanoic acid typically involves the reaction of ethyl 2-bromopentanoate with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the morpholine group. The resulting ester is then hydrolyzed to yield the carboxylic acid.

  • Step 1: Nucleophilic Substitution

      Reactants: Ethyl 2-bromopentanoate, morpholine

      Conditions: Basic conditions (e.g., sodium hydroxide)

      Product: Ethyl 2-morpholinopentanoate

  • Step 2: Hydrolysis

      Reactants: Ethyl 2-morpholinopentanoate, water

      Conditions: Acidic or basic hydrolysis

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-morpholinopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

3-Ethyl-2-morpholinopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-morpholinopentanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The morpholine ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinopropanoic acid
  • 3-Methyl-2-morpholinopentanoic acid
  • 2-Morpholinobutanoic acid

Uniqueness

3-Ethyl-2-morpholinopentanoic acid is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can result in different pharmacological properties.

Properties

IUPAC Name

3-ethyl-2-morpholin-4-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUCGUOBULJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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